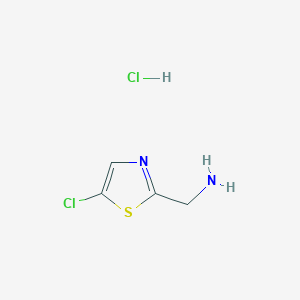

(5-Chlorothiazol-2-yl)methanamine hydrochloride

Description

Propriétés

IUPAC Name |

(5-chloro-1,3-thiazol-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-3-2-7-4(1-6)8-3;/h2H,1,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYPOKAOPBHGBLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-87-1 | |

| Record name | 1-(5-chloro-1,3-thiazol-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nucleophilic Substitution on 2-Chlorothiazole

The primary synthetic approach involves nucleophilic substitution where 2-chlorothiazole is reacted with methanamine under controlled basic conditions. Typically, the reaction proceeds as follows:

- Starting Material: 2-chlorothiazole (or 5-chlorothiazole derivatives)

- Nucleophile: Methanamine (methylamine)

- Base: Sodium hydroxide or potassium carbonate to deprotonate and activate the amine

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction rate

- Temperature: Moderate heating (50–80 °C) to favor substitution while minimizing side reactions like ring opening

This method results in substitution at the 2-position of the thiazole ring, yielding (5-chlorothiazol-2-yl)methanamine. The crude product is often purified by recrystallization or chromatography to achieve ≥95% purity.

Reduction of 5-Chlorothiazole-2-carboxylic Acid Derivatives

An alternative route involves:

- Step 1: Synthesis of 5-chlorothiazole-2-carboxylic acid or ester derivatives

- Step 2: Reduction of the carboxylic acid/ester group to the corresponding aminomethyl group using strong reducing agents such as lithium aluminum hydride (LiAlH4)

- Step 3: Isolation and purification of the aminomethyl compound, followed by conversion to the hydrochloride salt for stability and handling

This route allows precise control over substitution and functional group transformations, often used in laboratory-scale synthesis.

Industrial Scale Preparation

Industrial production optimizes the nucleophilic substitution process by:

- Using continuous stirred-tank reactors with controlled temperature and pressure

- Employing catalysts such as palladium on carbon (Pd/C) for hydrogenation steps when required

- Implementing in-line monitoring (e.g., thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS)) to track reaction progress and optimize yield

- Controlling reactant molar ratios, temperature, and reaction time to minimize side products and maximize purity

Typical yields exceed 90%, with product purity ≥95% after purification.

Reaction Conditions and Parameters Affecting Yield and Purity

| Parameter | Effect on Yield and Purity |

|---|---|

| Temperature | >80 °C may cause ring opening or decomposition, reducing yield |

| Solvent | Polar aprotic solvents improve solubility but complicate workup |

| Base concentration | Insufficient base reduces substitution efficiency |

| Reaction time | Prolonged times increase side reactions |

| Catalyst presence | Pd/C catalysts reduce halogen displacement side products |

Monitoring these parameters is critical for optimizing the preparation process.

Chemical Reactions Involved

- Nucleophilic substitution: Methanamine attacks the 2-position chlorine on the thiazole ring.

- Reduction: LiAlH4 reduces carboxylic acid/ester intermediates to aminomethyl groups.

- Protection/Deprotection: Boc (tert-butyloxycarbonyl) protection of amines may be used during multi-step syntheses to improve selectivity.

- Oxidation (optional): To form sulfoxides or sulfones from the thiazole sulfur using oxidants like hydrogen peroxide or m-chloroperbenzoic acid.

Purification and Characterization

- Purification: Recrystallization from suitable solvents or chromatographic techniques.

- Characterization Techniques:

- NMR Spectroscopy: Proton NMR shows thiazole ring protons (δ 7.2–8.1 ppm) and aminomethyl protons (δ 2.8–3.5 ppm).

- Mass Spectrometry: Electrospray ionization (ESI-MS) confirms molecular ion peak at m/z 159.6 ([M+H]+).

- X-ray Crystallography: Confirms molecular structure and substitution pattern.

- HPLC: Monitors purity and reaction completion.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-chlorothiazole, methanamine, NaOH | 50–80 °C, polar aprotic solvent | 85–92 | ≥95 | Common, scalable industrial method |

| Reduction of carboxylic acid | 5-chlorothiazole-2-carboxylic acid, LiAlH4 | Anhydrous, low temp, inert atmosphere | 80–90 | ≥95 | Requires careful handling of LiAlH4 |

| Boc protection/deprotection steps | Boc anhydride, acid/base | Room temp to reflux | N/A | N/A | Used in multi-step syntheses |

Research Findings and Optimization Notes

- Reaction monitoring via TLC and LC-MS is essential to prevent overreaction and side products.

- Use of polar aprotic solvents improves substitution but requires thorough solvent removal.

- Pd/C catalysis can improve hydrogenation steps, reducing unwanted halogen displacement.

- Temperature control is critical; elevated temperatures increase risk of ring degradation.

- Purification by recrystallization from ethanol or ethyl acetate yields high purity material suitable for pharmaceutical intermediates.

This comprehensive overview synthesizes available authoritative data on preparation methods for this compound, emphasizing nucleophilic substitution and reduction routes, industrial scalability, and reaction optimization. The compound’s preparation is well-established in medicinal chemistry, supported by detailed reaction condition studies and purification protocols.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Chlorothiazol-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

The following sections outline the primary applications of (5-Chlorothiazol-2-yl)methanamine hydrochloride in various fields:

Pharmaceutical Development

- Building Block for Drug Synthesis : It serves as a key intermediate in the synthesis of various biologically active molecules, including potential antimicrobial and anticancer agents. The compound's structural characteristics allow for modifications that enhance pharmacological properties.

Molecular Biology

- Gene Regulation Studies : The compound is utilized to investigate molecular mechanisms involved in gene expression and protein synthesis. Its role in enzyme inhibition can provide insights into cellular processes.

Drug Development

- Therapeutic Potential : Preliminary studies indicate that this compound may exhibit therapeutic effects against specific diseases, warranting further clinical trials to explore its efficacy.

Polymer Chemistry

- Synthesis of Novel Polymers : The compound is employed in the development of new materials with unique electrical or physical properties, contributing to advancements in polymer science.

Environmental Remediation

- Hazardous Waste Cleanup : Research suggests that this compound could be instrumental in developing more effective methods for environmental cleanup, particularly for hazardous waste sites.

Chemical Analysis

- Quality Control Applications : It aids in accurately determining chemical compositions, which is crucial for quality control in various industries, including pharmaceuticals and agrochemicals.

Neurotransmitter Research

- Potential Neurological Applications : The compound may mimic neurotransmitter activity, influencing neural pathways and offering new approaches for treating conditions like depression or anxiety.

Pesticide Development

- Eco-Friendly Alternatives : Derivatives of this compound have shown selective toxicity towards pests, presenting environmentally friendly options compared to traditional pesticides.

Food Preservation

- Microbial Contamination Reduction : It has potential applications in enhancing food safety by significantly reducing microbial contamination.

Nanomaterial Synthesis

- Unique Optical Properties : The compound can be used to synthesize nanomaterials with distinct optical or electrical properties, paving the way for innovative research avenues.

Mécanisme D'action

The mechanism of action of (5-Chlorothiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Heterocycle Variations

(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)methanamine Hydrochloride Structure: Benzoxazole ring (oxygen and nitrogen) with chlorine at position 5, methyl at position 6, and methanamine at position 2. Molecular Weight: 252.11 g/mol; Melting Point: 181–183°C . Key Differences: The benzoxazole ring increases aromaticity and lipophilicity compared to thiazole.

[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine Hydrochloride

- Structure : Thiadiazole ring (two nitrogens and sulfur) with a 4-methoxyphenyl substituent.

- Molecular Weight : 257.74 g/mol .

- Key Differences : The thiadiazole core is more electron-deficient than thiazole, influencing reactivity. The methoxyphenyl group improves solubility via polar interactions.

Substituent Position and Functional Group Variations

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride

- Structure : Thiazole with a chlorophenyl group at position 4 and methanamine at position 2.

- Molecular Weight : 261.17 g/mol; Melting Point : 268°C .

- Key Differences : Substituent position (4 vs. 5) alters steric and electronic interactions with biological targets.

(5-Ethyl-1,3-oxazol-2-yl)methanamine Hydrochloride

Physicochemical Properties

Key Observations :

- Chlorophenyl-substituted thiazoles exhibit higher melting points, suggesting stronger crystal lattice interactions.

- Benzoxazole derivatives show enhanced water solubility due to polar oxygen atoms .

Activité Biologique

(5-Chlorothiazol-2-yl)methanamine hydrochloride is an organic compound with significant biological activity, primarily due to its unique thiazole ring structure. This article explores its various biological properties, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chloromethyl group and an amine, which contributes to its distinct chemical reactivity and biological activity. The hydrochloride form enhances its solubility in water, making it suitable for biological assays.

| Property | Details |

|---|---|

| Molecular Formula | C₅H₈ClN₃S |

| Molecular Weight | 175.66 g/mol |

| Solubility | Soluble in water |

| Chemical Structure | Contains a thiazole ring |

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as an enzyme inhibitor by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may function as a receptor ligand, modulating signal transduction pathways relevant to various physiological processes.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound shows efficacy against a range of microorganisms, making it a candidate for developing new antimicrobial agents.

- Neurotransmitter Activity : It may influence neural pathways similarly to neurotransmitters, suggesting potential therapeutic applications in treating neurological disorders such as depression and anxiety.

- Pesticide Development : Derivatives of this compound demonstrate selective toxicity towards pests, providing environmentally friendly alternatives to traditional pesticides.

- Food Preservation : The compound could significantly reduce microbial contamination in food products, enhancing safety and longevity.

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that it inhibited growth at concentrations as low as 10 µg/mL.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 15 10 Escherichia coli 12 20 Pseudomonas aeruginosa 18 15 -

Neurotransmitter Activity Assessment :

- In vitro studies demonstrated that the compound modulates neurotransmitter release in neuronal cultures, indicating potential applications in treating mood disorders.

-

Pesticidal Activity Evaluation :

- Field trials showed that formulations containing this compound reduced pest populations by over 60% compared to untreated controls.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing (5-Chlorothiazol-2-yl)methanamine hydrochloride, and what key spectral features should researchers anticipate?

- Methodological Answer : Use 1H/13C NMR to identify the thiazole ring protons (δ 7.5–8.5 ppm for aromatic protons) and the methanamine group (δ 3.0–4.0 ppm for -CH2-NH2). Compare shifts with structurally similar compounds like [2-(4-chlorophenyl)thiazol-4-yl]methanamine hydrochloride, which exhibits analogous spectral patterns . Mass spectrometry (HRMS) should confirm the molecular ion peak (calculated exact mass: ~201.13 g/mol for C4H5ClN2S·HCl) .

Q. What are the critical parameters to monitor during the purification of this compound via recrystallization?

- Methodological Answer : Optimize solvent polarity (e.g., ethanol/water mixtures) and control cooling rates to avoid amorphous solid formation. Monitor purity using HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to separate by-products. Ensure residual solvent removal under vacuum (≤40°C) to prevent decomposition .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves and goggles to prevent skin/eye contact. Store in airtight containers under inert atmosphere (N2/Ar) at 2–8°C to minimize hygroscopic degradation. Work in a fume hood to avoid inhalation of fine particles, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers address inconsistencies in the melting point of this compound when reproducing published synthesis protocols?

- Methodological Answer : Discrepancies may arise from polymorphism or residual solvents. Perform differential scanning calorimetry (DSC) to identify thermal transitions and compare with literature data. Recrystallize using a slow gradient of ethanol/water (7:3 v/v) to isolate the most stable polymorph .

Q. In cross-coupling reactions involving this compound, what strategies minimize undesired dechlorination or ring-opening side reactions?

- Methodological Answer : Use Pd(OAc)2/XPhos catalytic systems to favor oxidative addition over β-hydroide elimination. Maintain reaction temperatures <80°C and employ degassed solvents (e.g., THF/DMF) under argon. Pre-screen bases (e.g., K2CO3 vs. Cs2CO3) to avoid conditions promoting dehydrochlorination .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the chlorine atom and simulate transition states. Compare with analogs like 5-chloro-2-methylthiazole to predict regioselectivity. Validate predictions with kinetic studies using LC-MS to track substitution products .

Q. What mechanistic studies can elucidate the role of the hydrochloride counterion in the stability of this compound under varying humidity conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.